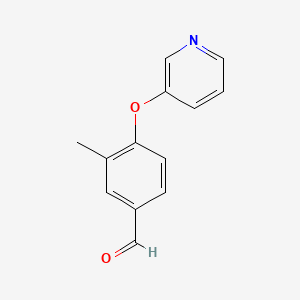

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde

Overview

Description

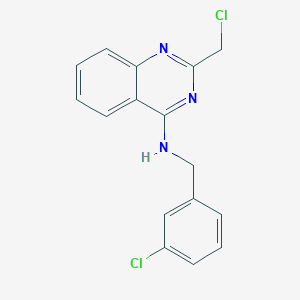

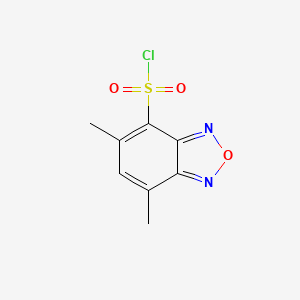

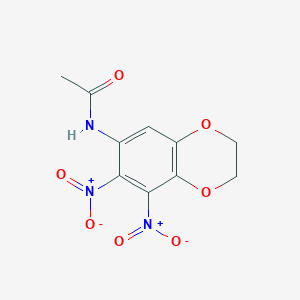

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde consists of a benzaldehyde group substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 4-position .Physical And Chemical Properties Analysis

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Fluorescent Chemosensors for pH Discrimination

- Researchers developed fluorescent chemosensors using compounds related to 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde. These chemosensors are effective in distinguishing between normal cells and cancer cells based on pH levels, as cancer cells tend to have a different pH range compared to normal cells (Dhawa et al., 2020).

Facile Synthesis of Pyrano[3,2-c]pyridine Compounds

- An 'on-solvent' multicomponent reaction was discovered, involving the transformation of benzaldehydes and other components, forming pyrano[3,2-c]pyridine compounds. These compounds have potential biomedical applications (Elinson et al., 2018).

Hantzsch Ester Production in Water-based Medium

- A study focused on the reaction of benzaldehydes with other elements in a water-based medium, using infrared irradiation. This method pertains to the production of mono-1,4-dihydro-pyridines, which have practical applications in medicine (Gómez-Pliego et al., 2007).

Methylation of Pyridines Using Temporary Dearomatization

- A catalytic method was developed for the methylation of pyridines, a process involving aromatic and non-aromatic compounds. This method is significant for its application in drug discovery, using methanol and formaldehyde as key reagents (Grozavu et al., 2020).

Condensation Mechanisms with Aminobenzoic Acids

- A theoretical study investigated the condensation reactions of 4-pyridinecarboxaldehyde with aminobenzoic acids. This research is crucial for understanding molecular properties and reaction mechanisms (Arsene et al., 2022).

Triorganostannyl Esters Synthesis and Study

- The synthesis and structural investigation of triorganostannyl esters of substituted aminobenzoic acids were reported. This research is important for understanding the coordination to metal centers and their impact on photophysical properties (Tzimopoulos et al., 2010).

Removal of Pb(II) Ions Using Magnetic Chitosan

- A study on the removal of Pb(II) ions from the aqueous environment using a novel crosslinked magnetic chitosan compound was conducted. This biopolymer's sorption properties were characterized, demonstrating its utility in environmental remediation (Gutha & Munagapati, 2016).

Mechanism of Carbodesilylation of Pyridines

- Research proposed a mechanism for the carbodesilylation of pyridines using benzaldehyde, providing insights into the reactions of pyridine derivatives (Effenberger et al., 1992).

Antiproliferative Activity of Pyridine Derivatives

- The synthesis and antiproliferative activity of pyridine derivatives were examined, contributing to the development of potential anticancer drugs (Liszkiewicz, 2002).

Electrochemical Activity of Polymerized Pyrrole

- A study on the electrochemical polymerization of pyrrole and its activity, especially in the oxidation of benzyl alcohol, was conducted. This research has implications for electrocatalysis and materials science (Lu et al., 2014).

properties

IUPAC Name |

3-methyl-4-pyridin-3-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-7-11(9-15)4-5-13(10)16-12-3-2-6-14-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHZIVBIUFNSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)

![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)